1-(2-Trifluoromethylphenyl)piperazine

Forensic Toxicology Analytical Chemistry Regioisomer Differentiation

1-(2-Trifluoromethylphenyl)piperazine, also designated as 2-TFMPP, is a piperazine derivative featuring a trifluoromethyl group at the ortho position of its phenyl ring. This regioisomeric position distinguishes it from its more widely known meta (3-TFMPP) and para (4-TFMPP) counterparts, fundamentally altering its electronic and steric properties.

Molecular Formula C11H13F3N2
Molecular Weight 230.23 g/mol
CAS No. 63854-31-9
Cat. No. B040770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Trifluoromethylphenyl)piperazine
CAS63854-31-9
SynonymsRARECHEM AH CK 0202; 1-(2-TRIFLUOROMETHYLPHENYL)-PIPERAZINE; 1-[2-(Trifluoromethyl)phenyl]piperazine 99%; 1-[2-(Trifluoromethyl)phenyl]piperazine99%; 1-(Trifluoromethyl)-2-piperazinobenzene; 1-(o-Trifluoromethylphenyl)piperazine; 2-(1-Piperazinyl)benzotrif
Molecular FormulaC11H13F3N2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16/h1-4,15H,5-8H2
InChIKeyVZUBMIDXJRGARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Trifluoromethylphenyl)piperazine (CAS 63854-31-9): Ortho-Substituted Serotonergic Piperazine


1-(2-Trifluoromethylphenyl)piperazine, also designated as 2-TFMPP, is a piperazine derivative featuring a trifluoromethyl group at the ortho position of its phenyl ring [1]. This regioisomeric position distinguishes it from its more widely known meta (3-TFMPP) and para (4-TFMPP) counterparts, fundamentally altering its electronic and steric properties [2]. The compound is primarily recognized as a serotonergic agent, with reports indicating its function as a 5-HT1A receptor antagonist and a lack of activity at 5-HT3 receptors, while still antagonizing 5-HT4 and 5-HT2C subtypes . Its molecular formula is C11H13F3N2, and it possesses a molecular weight of 230.23 g/mol, with a predicted pKa of 8.82 ± 0.10 . It is commercially available as a neat liquid or as a hydrochloride salt, often with a purity exceeding 98% for use as an analytical reference standard .

Why 2-TFMPP (CAS 63854-31-9) Cannot Be Substituted by Other TFMPP Isomers


The regioisomeric family of trifluoromethylphenylpiperazines (TFMPPs) are not functionally interchangeable. While the meta-substituted isomer (3-TFMPP) is a known psychoactive agent with agonist activity at 5-HT1 receptors and a Ki of 188 nmol/L at 5-HT1A, its ortho counterpart (2-TFMPP) is reported as a 5-HT1A antagonist and is devoid of the hallucinogenic effects associated with the meta isomer [1]. Furthermore, the position of the -CF3 group dictates the compound's vapor phase infrared spectrum, a critical factor for unequivocal identification in forensic and analytical chemistry, where mass spectrometry alone fails to distinguish the isomers [2]. Therefore, substituting one TFMPP isomer for another without acknowledging these profound differences in receptor pharmacology and analytical behavior would compromise experimental reproducibility, invalidate forensic identification, and confound biological interpretation.

Quantifiable Differentiation: 2-TFMPP (63854-31-9) vs. 3-TFMPP and 4-TFMPP


Unambiguous Forensic Identification via GC-IRD: A Unique Vapor Phase IR Fingerprint

Gas chromatography with infrared detection (GC-IRD) provides a definitive method to confirm the identity of 2-TFMPP in the presence of its regioisomers, 3-TFMPP and 4-TFMPP. While the three isomers are well-resolved by GC, their mass spectra are identical, offering no structural confirmation [1]. The vapor phase infrared spectra, however, are unique to each substitution pattern, allowing for unequivocal differentiation among the ortho, meta, and para isomers without the need for chemical derivatization [2].

Forensic Toxicology Analytical Chemistry Regioisomer Differentiation

Divergent Serotonergic Pharmacology: 5-HT1A Antagonism vs. 3-TFMPP's Agonist/Releaser Profile

In contrast to 3-TFMPP, which is a known 5-HT1A agonist (Ki = 188 nmol/L) and is self-administered for its MDMA-like psychoactive effects, 2-TFMPP is described as a 5-HT1A antagonist [1]. Additionally, 3-TFMPP fully generalizes to the 5-OMe-DMT discriminative stimulus in rats, an effect mediated by 5-HT1A activation, whereas m-trifluoromethylphenylpiperazine (3-TFMPP) only partially generalized or did not generalize in the same paradigm, suggesting a distinct functional outcome at the same receptor subtype [2]. Furthermore, 2-TFMPP is reported to have no activity at 5-HT3 receptors but can antagonize 5-HT4 and 5-HT2C receptors, a profile not shared by its meta isomer .

Neuropharmacology Serotonin Receptor Drug Discrimination

Physicochemical Properties: Distinct pKa and LogP Values Influence Bioavailability and Solubility

The ortho-trifluoromethyl substitution in 2-TFMPP confers a predicted pKa of 8.82 ± 0.10 and a XLogP of approximately 2.68 . In comparison, the isomeric 3-TFMPP and 4-TFMPP exhibit slightly different lipophilicities and basicities due to the electron-withdrawing effect of the -CF3 group at different ring positions, which impacts their passive diffusion across biological membranes and their ionization state at physiological pH. These differences, while subtle, are critical parameters in early-stage drug discovery for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles [1].

Medicinal Chemistry Physicochemical Property Drug Design

Analytical Reference Standard: A Critical Tool for Forensic and Metabolite Studies

2-TFMPP is commercially available as a high-purity analytical reference standard (typically >98% by GC/T) for use in the identification and quantification of this compound in complex biological matrices . This is particularly relevant because 2-TFMPP is a regioisomer of the controlled substance 3-TFMPP, and its presence in forensic samples must be accurately confirmed using techniques like GC-IRD, as outlined in Section 3, Evidence Item 1. The availability of a certified reference standard is a prerequisite for method validation and quality control in any analytical laboratory handling these compounds .

Forensic Science Analytical Chemistry Reference Material

A Versatile Synthetic Intermediate: Building Block for Ortho-Substituted Pharmacophores

2-TFMPP serves as a key intermediate in the synthesis of more complex molecules, particularly those where the ortho-trifluoromethylphenylpiperazine motif is a desired pharmacophore. Its secondary amine group is a common site for further alkylation or acylation, enabling the creation of diverse chemical libraries . This contrasts with other piperazine building blocks like N-benzylpiperazine (BZP) or 1-(2-pyridyl)piperazine, which lack the unique electronic and steric properties conferred by the ortho-CF3 group. The ortho substitution pattern can lead to different conformational preferences and steric hindrance around the piperazine ring, influencing the binding to biological targets .

Organic Synthesis Medicinal Chemistry Piperazine Derivatives

Optimal Scientific and Industrial Application Scenarios for 2-TFMPP (63854-31-9)


Forensic Confirmation of Seized Drug Material Containing TFMPP Isomers

In forensic chemistry, when a seized sample is suspected to contain a TFMPP derivative, GC-MS is typically the first-line analytical technique. However, as demonstrated by Maher et al. (2009), the mass spectra of 2-, 3-, and 4-TFMPP are identical, rendering MS analysis alone insufficient for a definitive identification [1]. This scenario necessitates the use of GC-IRD with a certified reference standard of 2-TFMPP. By comparing the vapor phase IR spectrum of the unknown analyte to the unique, published spectrum for 2-TFMPP, a forensic toxicologist can unambiguously confirm or exclude its presence, a critical step for accurate legal reporting.

Pharmacological Tool for Elucidating 5-HT1A Receptor Function

Researchers investigating the role of the 5-HT1A receptor in anxiety, depression, or cognition require selective pharmacological tools. While 3-TFMPP acts as an agonist at this receptor, 2-TFMPP is characterized as a 5-HT1A antagonist [2]. This functional difference allows scientists to use 2-TFMPP in comparative studies to dissect the specific signaling pathways downstream of 5-HT1A activation versus antagonism. By using 2-TFMPP as a control or tool compound in in vitro assays (e.g., cAMP inhibition, ERK phosphorylation) or in vivo behavioral models, researchers can attribute observed effects to specific receptor engagement modes.

Medicinal Chemistry Lead Optimization: Leveraging the Ortho-CF3 Pharmacophore

During the lead optimization phase of drug discovery, medicinal chemists often explore the impact of regioisomeric substitution on a molecule's potency, selectivity, and ADME properties. 2-TFMPP serves as a valuable intermediate for introducing an ortho-trifluoromethylphenylpiperazine moiety into a larger scaffold . The ortho-CF3 group can impose unique conformational restrictions on the piperazine ring and modulate the pKa of the basic nitrogen, which in turn can influence the compound's target binding, membrane permeability, and metabolic stability. This makes 2-TFMPP a strategic building block for fine-tuning the properties of a lead series.

Development and Validation of Analytical Methods for TFMPP Regioisomers

Analytical chemists developing liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods for the quantification of TFMPP isomers in biological fluids (e.g., plasma, urine) require pure, certified reference standards of each individual isomer. 2-TFMPP is essential for this purpose, enabling the chromatographic separation and mass spectrometric characterization of the ortho isomer . Using a verified standard ensures that method validation parameters, such as selectivity, accuracy, and precision, are met, and that the method can reliably distinguish 2-TFMPP from its potentially co-eluting or isobaric interferences.

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